molecular formula C9H5BrF3N3S B13683363 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13683363
M. Wt: 324.12 g/mol
InChI Key: ZSYWLBJAETWKSJ-UHFFFAOYSA-N
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Description

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and trifluoromethyl group attached to the phenyl ring, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, which can have different functional groups attached to the phenyl ring. These derivatives can exhibit unique properties and applications in different fields.

Scientific Research Applications

5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromo and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine apart from these similar compounds is its unique thiadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of the bromo and trifluoromethyl groups further enhances its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C9H5BrF3N3S

Molecular Weight

324.12 g/mol

IUPAC Name

5-[4-bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5BrF3N3S/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-16-8(14)17-7/h1-3H,(H2,14,16)

InChI Key

ZSYWLBJAETWKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)C(F)(F)F)Br

Origin of Product

United States

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